molecular formula C12H20O2 B8766018 2-Acetyl-3-butylcyclohexanone CAS No. 56745-68-7

2-Acetyl-3-butylcyclohexanone

Cat. No. B8766018
CAS RN: 56745-68-7
M. Wt: 196.29 g/mol
InChI Key: BMIDYWQTSKZWSZ-UHFFFAOYSA-N
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Patent
US04139717

Procedure details

To 30 ml of anhydrous diethyl ether were added 1.5 g (10 mmol) of cuprous bromide and 2.5 g (20 mmol) of trimethyl phosphite, and the mixture stirred for about 1 hour at room temperature in an atmosphere of nitrogen. The mixture was cooled to -78° C., and 12.8 ml (20 mmol) of a 15% by weight hexane solution of n-butyllithium was added, followed by further stirring the mixture for 30 minutes. Then, 960 mg (10 mmol) of 2-cyclohexenone was added and reacted for 1 hour. After the reaction, 5 ml of tetramethylenediamine was added, and the mixture was stirred for about 10 minutes. The resulting solution was added dropwise at 0° C. to a solution prepared by adding 2.84 g (20 mmol) of a boron trifluoride-diethyl ether complex and 2.04 g (20 mmol) of acetic anhydride to 20 ml of anhydrous diethyl ether, and stirring the mixture at 0° C. for about 30 minutes in an atmosphere of nitrogen. Then, the mixture was stirred for an additional 3 hours at room temperature, and then, post-treated, extracted, washed with dilute hydrochloric acid, and dried in the same way as in Example 4 to afford 5.432 g of a crude product. The crude product was purified by distillation at reduced pressure to afford 370 mg (2.4 mmol) of 3-n-butylcyclohexanone in a yield of 24% and 170 mg (0.9 mmol) of 2-acetyl-3-n-butylcyclohexanone in a yield of 9%.
[Compound]
Name
cuprous bromide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.04 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(OC)(OC)OC.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[C:13]1(=[O:19])[CH2:18][CH2:17][CH2:16][CH:15]=[CH:14]1.N[CH2:21][CH2:22][CH2:23][CH2:24]N.[C:26](OC(=O)C)(=[O:28])[CH3:27]>C(OCC)C.CCCCCC>[CH2:8]([CH:15]1[CH2:16][CH2:17][CH2:18][C:13](=[O:19])[CH2:14]1)[CH2:9][CH2:10][CH3:11].[C:26]([CH:14]1[CH:15]([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:16][CH2:17][CH2:18][C:13]1=[O:19])(=[O:28])[CH3:27]

Inputs

Step One
Name
cuprous bromide
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
P(OC)(OC)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
960 mg
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
NCCCCN
Step Four
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for about 1 hour at room temperature in an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -78° C.
STIRRING
Type
STIRRING
Details
by further stirring the mixture for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reacted for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The resulting solution was added dropwise at 0° C. to a solution
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
stirring the mixture at 0° C. for about 30 minutes in an atmosphere of nitrogen
Duration
30 min
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred for an additional 3 hours at room temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
post-treated
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried in the same way as in Example 4
CUSTOM
Type
CUSTOM
Details
to afford 5.432 g of a crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.4 mmol
AMOUNT: MASS 370 mg
Name
Type
product
Smiles
C(C)(=O)C1C(CCCC1CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.9 mmol
AMOUNT: MASS 170 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.